molecular formula C7H3F11 B1597176 1H,1H,7H-Perfluorohept-1-ene CAS No. 94228-81-6

1H,1H,7H-Perfluorohept-1-ene

Cat. No.: B1597176
CAS No.: 94228-81-6
M. Wt: 296.08 g/mol
InChI Key: TZMIOVLJHRHMEY-UHFFFAOYSA-N
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Description

1H,1H,7H-Perfluorohept-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a heptene backbone. This compound is part of a class of chemicals known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,7H-Perfluorohept-1-ene typically involves the fluorination of heptene derivatives. One common method is the direct fluorination of heptene using elemental fluorine or fluorinating agents like cobalt trifluoride. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective addition of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and to ensure the safety and efficiency of the reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1H,1H,7H-Perfluorohept-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Addition Reactions: The double bond in the heptene backbone allows for addition reactions with various reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.

    Addition: Hydrogenation catalysts like palladium on carbon can facilitate addition reactions.

    Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, though these reactions require careful control due to the stability of the compound.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while addition reactions can produce saturated fluorinated hydrocarbons.

Scientific Research Applications

1H,1H,7H-Perfluorohept-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for use in imaging agents and as a component in medical devices.

    Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 1H,1H,7H-Perfluorohept-1-ene is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is beneficial in applications where long-term durability and resistance to harsh conditions are required.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoroheptyloxirane
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate

Uniqueness

Compared to similar compounds, 1H,1H,7H-Perfluorohept-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in the heptene backbone. This structure imparts distinct chemical properties, such as higher reactivity in addition reactions and greater stability in harsh environments.

Properties

IUPAC Name

2,3,3,4,4,5,5,6,6,7,7-undecafluorohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F11/c1-2(8)4(11,12)6(15,16)7(17,18)5(13,14)3(9)10/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMIOVLJHRHMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379833
Record name 2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94228-81-6
Record name 2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94228-81-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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